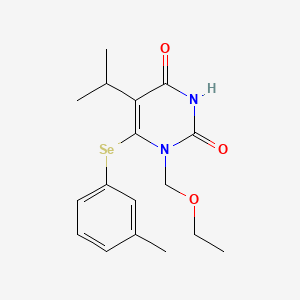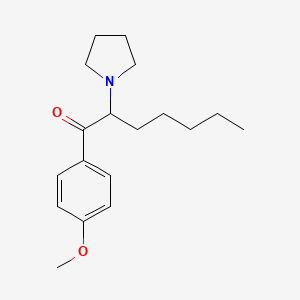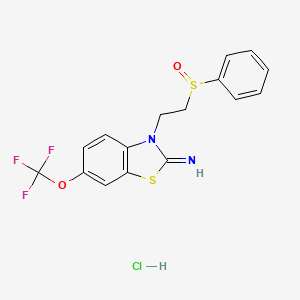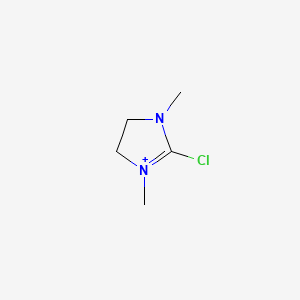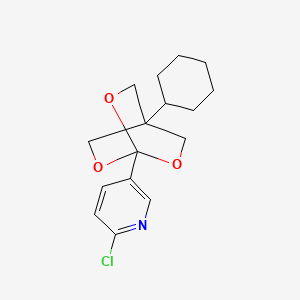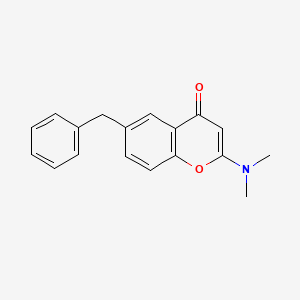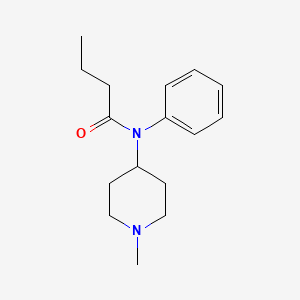
Methyldopa pivaloyloxyethyl ester tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyldopa pivaloyloxyethyl ester tartrate is a prodrug of methyldopa, designed to enhance the bioavailability and pharmacokinetic properties of methyldopa. Methyldopa itself is a centrally acting alpha-2 adrenergic agonist used primarily for the management of hypertension. The pivaloyloxyethyl ester modification aims to improve the absorption and systemic availability of methyldopa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyldopa pivaloyloxyethyl ester involves the esterification of methyldopa with pivaloyloxyethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of methyldopa pivaloyloxyethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often formulated into a tartrate salt to enhance its stability and solubility .
Analyse Chemischer Reaktionen
Types of Reactions
Methyldopa pivaloyloxyethyl ester undergoes hydrolysis to release methyldopa and pivalic acid. This hydrolysis occurs rapidly in the presence of water or biological fluids, making it an effective prodrug .
Common Reagents and Conditions
Hydrolysis: Water or biological fluids
Esterification: Pivaloyloxyethyl chloride, dichloromethane, triethylamine
Major Products
Hydrolysis: Methyldopa and pivalic acid
Esterification: Methyldopa pivaloyloxyethyl ester
Wissenschaftliche Forschungsanwendungen
Methyldopa pivaloyloxyethyl ester has been extensively studied for its pharmacokinetic properties and its potential to improve the therapeutic efficacy of methyldopa. It has applications in:
Wirkmechanismus
Methyldopa pivaloyloxyethyl ester exerts its effects by being hydrolyzed to methyldopa, which then acts as an alpha-2 adrenergic agonist. Methyldopa is converted to alpha-methylnorepinephrine, which stimulates alpha-2 adrenergic receptors in the central nervous system. This leads to a reduction in sympathetic outflow and a subsequent decrease in blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyldopa: The parent compound, used for hypertension management.
Clonidine: Another centrally acting alpha-2 adrenergic agonist with similar antihypertensive effects.
Guanfacine: A selective alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).
Uniqueness
Methyldopa pivaloyloxyethyl ester is unique due to its prodrug nature, which enhances the bioavailability and systemic delivery of methyldopa. This modification allows for more consistent therapeutic effects and reduced variability in drug absorption compared to methyldopa alone .
Eigenschaften
CAS-Nummer |
81972-28-3 |
|---|---|
Molekularformel |
C21H31NO12 |
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C17H25NO6.C4H6O6/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;5-1(3(7)8)2(6)4(9)10/h6-8,10,19-20H,9,18H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t10?,17-;1-,2-/m01/s1 |
InChI-Schlüssel |
OGFNLVAQEVAQJA-NLFXEWHQSA-N |
Isomerische SMILES |
CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


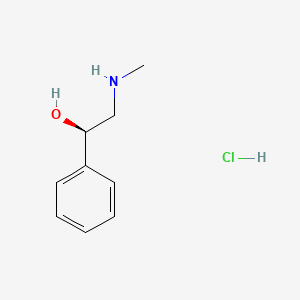
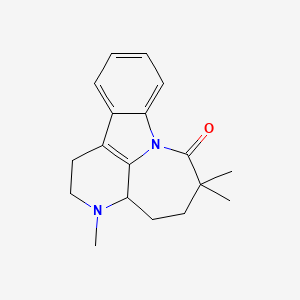
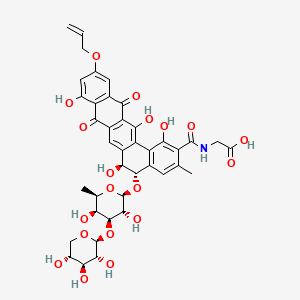
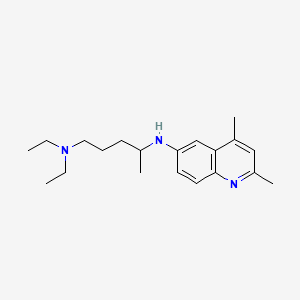
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
